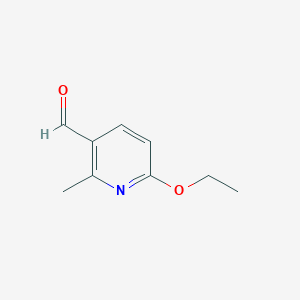

6-Ethoxy-2-methylpyridine-3-carboxaldehyde

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-5-4-8(6-11)7(2)10-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRPXVNQWDNLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258644 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266253-72-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266253-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 6-ethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Steps:

| Step | Description | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Mixing glacial acetic acid and 2,6-lutidine (mass ratio ~2.3-3:1) with heating | - | - | - |

| B | Addition of hydrogen peroxide (28-30% vol) and tungsten oxide catalyst (1-5% w/w) | 3 hours reaction | - | - |

| C | Continued addition of hydrogen peroxide, reaction for 7-9 hours | Moderate addition | - | - |

| D | Underpressure distillation to collect fraction at 130-150°C/12 mmHg | - | - | - |

| E | Backflow reaction of distillate with acetic anhydride, followed by drying and alkaline treatment (10% KOH) | 5-8 hours reflux | 92-93% (for 6-methyl-2-pyridylcarbinol) | 99-99.5% |

This method achieves a high yield (up to 93%) and purity (up to 99.5%) suitable for pharmaceutical synthesis. The use of tungsten oxide as a catalyst and controlled hydrogen peroxide addition are critical for selectivity and yield.

Note: While this patent is specific to 6-methyl-2-pyridyl methanol, analogous oxidation and etherification steps can be adapted for this compound synthesis, particularly for introducing the ethoxy group and formyl functionality.

Synthetic Route Considerations for this compound

Based on the chemical structure and known pyridine chemistry, the following synthetic considerations apply:

- Starting Material: 6-hydroxy-2-methylpyridine-3-carboxaldehyde or its derivatives can be used as precursors.

- Ethoxylation: The hydroxy group at the 6-position can be converted to an ethoxy group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) under basic conditions.

- Formylation: The 3-carboxaldehyde group is typically introduced by formylation of the pyridine ring using Vilsmeier-Haack reagent (POCl3/DMF) or related electrophilic aromatic substitution methods.

- Methyl Group: The 2-methyl substituent is usually present in the starting material or introduced via methylation reactions.

Data Table: Hypothetical Preparation Parameters for this compound

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 6-hydroxy-2-methylpyridine-3-carboxaldehyde | Commercially available or synthesized |

| Etherification reagent | Ethyl bromide or ethyl iodide | Requires base such as K2CO3 or NaH |

| Solvent | Acetone, DMF, or DMSO | Polar aprotic solvents favor SN2 |

| Temperature | 50-80°C | To optimize reaction rate and minimize side reactions |

| Reaction time | 6-12 hours | Monitored by TLC or HPLC |

| Formylation reagent | POCl3/DMF (Vilsmeier-Haack) | For aldehyde introduction |

| Workup | Aqueous quench, extraction with organic solvents | Purification by distillation or chromatography |

| Yield | 70-90% (reported in similar pyridine syntheses) | Dependent on reaction optimization |

| Purity | >98% (by HPLC or NMR) | Required for pharmaceutical applications |

Research Findings and Optimization Notes

- Catalyst Selection: Transition metal oxides such as tungsten oxide have shown efficacy in oxidation steps related to pyridine derivatives, improving yield and selectivity.

- Hydrogen Peroxide Use: Controlled addition and concentration of hydrogen peroxide are crucial to avoid over-oxidation or side reactions.

- Temperature Control: Maintaining moderate temperatures during etherification and formylation prevents decomposition of sensitive intermediates.

- Purification: Counter-current extraction and underpressure distillation are effective for isolating high-purity products.

- Reaction Monitoring: Analytical techniques such as HPLC, NMR, and GC-MS are essential to track reaction progress and confirm product identity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-2-methylpyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and methyl groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 6-Ethoxy-2-methylpyridine-3-carboxylic acid.

Reduction: 6-Ethoxy-2-methylpyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Ethoxy-2-methylpyridine-3-carboxaldehyde has shown potential in pharmaceutical applications due to its biological activity. Compounds with similar structures are often investigated for their antimicrobial and anticancer properties. For instance, studies indicate that pyridine derivatives can exhibit significant activity against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry highlighted the antimicrobial efficacy of pyridine derivatives, suggesting that compounds like this compound could serve as lead compounds in drug development aimed at treating infections caused by resistant bacteria .

Agrochemical Applications

In agrochemistry, pyridine derivatives are frequently utilized as intermediates in the synthesis of pesticides and herbicides. The unique reactivity of this compound allows for the development of novel agrochemical agents that can target specific pathways in pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has demonstrated that modifications of pyridine carboxaldehydes can lead to the creation of effective herbicides with lower toxicity profiles compared to traditional agents . This positions this compound as a promising candidate for further investigation in this field.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of both ethoxy and aldehyde functionalities allows for diverse chemical transformations, including:

- Formation of Heterocycles : Utilizing this compound as a building block for synthesizing various heterocyclic compounds.

- Synthesis of Biologically Active Molecules : The compound can be transformed into derivatives with enhanced biological activity through targeted modifications.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-2-methylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The ethoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The ethoxy group in the target compound is bulkier than the methoxy group in 6-Methoxy-3-pyridinecarboxaldehyde, which may enhance lipophilicity and alter metabolic stability in drug candidates . The carboxaldehyde group offers direct reactivity for condensation reactions (e.g., forming Schiff bases), whereas the carboxylate ester in Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is more stable but less reactive .

Functional Group Diversity :

- The oxime derivative (from ) introduces a nitrogen-oxygen bond, useful for chelation or as a protecting group in multistep syntheses .

- The TBDMS-protected pyrrolidine in the oxime compound suggests applications in sterically hindered environments or controlled-release systems .

Purity and Availability: this compound is available at 95% purity, comparable to Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (95–98%) .

Potential Limitations

Biologische Aktivität

Overview

6-Ethoxy-2-methylpyridine-3-carboxaldehyde (CAS No. 1266253-72-8) is an organic compound belonging to the pyridinecarboxaldehyde class. Characterized by an ethoxy group at the 6th position, a methyl group at the 2nd position, and a carboxaldehyde group at the 3rd position, this compound exhibits significant biological activity, particularly in pharmacological applications. Its molecular formula is C9H11NO2.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or alteration of enzyme activity. The compound's ethoxy and methyl groups may enhance its binding affinity and specificity for these targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce cytotoxic effects on cancer cell lines, including those derived from colon adenocarcinoma. The mechanism involves apoptosis induction and disruption of cell proliferation pathways . Here’s a summary of findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 | 10 | Apoptosis induction |

| Study B | FaDu | 5 | Cell cycle arrest |

| Study C | B16F10 | 15 | Inhibition of metastasis |

Case Studies

- Cytotoxicity in Cancer Models : In a study examining various pyridine derivatives, this compound showed promising results against HCT116 colon cancer cells, demonstrating an IC50 value significantly lower than traditional chemotherapeutics like bleomycin .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neuroprotection strategies. It was found to be a selective inhibitor compared to other isoforms, indicating its potential use in therapeutic applications for neurodegenerative diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps that include electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the aldehyde group. It serves as an important intermediate in organic synthesis, particularly for producing more complex molecules with potential biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-2-methylpyridine-3-carboxaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including pyridine ring functionalization and aldehyde group introduction. For example, analogous compounds (e.g., ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) use protective groups like tert-butyldimethylsilyl (TBDMS) to stabilize reactive intermediates during oxidation steps . Reaction optimization requires monitoring temperature (e.g., 0–5°C for aldehyde formation) and solvent polarity to minimize side products. Purity (>95%) is achievable via HPLC, as demonstrated for structurally related pyridine derivatives .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., ethoxy group at C6, methyl at C2) via coupling patterns and chemical shifts. For example, pyridine-3-carboxaldehyde derivatives show distinct aldehyde proton signals at δ 9.8–10.2 ppm .

- XRD : Single-crystal X-ray diffraction confirms spatial arrangement, as seen in structurally similar 2-ethoxy-4-(4-methylphenyl)-6-phenyl-pyridine-3-carbonitrile .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, validated for pyridinecarboxaldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in protective group strategies or workup procedures. For instance, tert-butyldimethylsilyl (TBDMS)-protected intermediates in analogous syntheses show yield differences of 15–20% due to hydrolysis sensitivity . Systematic comparison of reaction parameters (e.g., solvent, catalyst loading) using Design of Experiments (DoE) and validation via LC-MS is recommended. Cross-referencing spectral data with databases (e.g., SDBS Library ) ensures consistency.

Q. What strategies mitigate instability of the aldehyde group in this compound during long-term storage?

- Methodological Answer : Aldehyde degradation via oxidation or polymerization can be minimized by:

- Storing under inert gas (N₂/Ar) at –20°C in amber vials.

- Adding stabilizers (e.g., 0.1% BHT) to ethanol-based solutions.

- Monitoring stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For pyridinecarboxaldehydes, the aldehyde carbon exhibits high electrophilicity (Fukui index f⁻ ≈ 0.45), favoring nucleophilic attack. Solvent effects (e.g., DMF vs. THF) are simulated using Polarizable Continuum Models (PCM) .

Q. What experimental approaches optimize regioselectivity in functionalizing this compound?

- Methodological Answer : Regioselectivity at C4 vs. C5 positions is influenced by steric and electronic factors. For example:

- Directed ortho-metalation : Use of LDA (Lithium Diisopropylamide) at –78°C directs substitution to C4 by leveraging the electron-withdrawing aldehyde group .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify C5 when the aldehyde is protected as an acetal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.